molecular formula C14H12ClNO B082912 2'-Chloro-5'-methylbenzanilide CAS No. 10286-87-0

2'-Chloro-5'-methylbenzanilide

Cat. No.: B082912
CAS No.: 10286-87-0
M. Wt: 245.7 g/mol
InChI Key: GMBRRDISFVFICJ-UHFFFAOYSA-N
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Description

2’-Chloro-5’-methylbenzanilide: is an organic compound with the molecular formula C14H12ClNO and a molecular weight of 245.70 g/mol . It is a derivative of benzanilide, where the benzene ring is substituted with a chlorine atom at the 2’ position and a methyl group at the 5’ position. This compound is known for its applications in various chemical and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2’-Chloro-5’-methylbenzanilide typically involves the acylation of 2-chloro-5-methylaniline with benzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods:

In industrial settings, the production of 2’-Chloro-5’-methylbenzanilide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through recrystallization or distillation to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 2’-Chloro-5’-methylbenzanilide can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation Reactions: The methyl group on the benzene ring can be oxidized to form carboxylic acids or aldehydes under strong oxidizing conditions.

    Reduction Reactions: The carbonyl group in the amide can be reduced to form amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed:

Scientific Research Applications

2’-Chloro-5’-methylbenzanilide has various applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2’-Chloro-5’-methylbenzanilide involves its interaction with specific molecular targets and pathways. The chlorine and methyl substituents on the benzene ring influence its reactivity and binding affinity to various biological targets. The amide group can form hydrogen bonds with proteins and enzymes, affecting their function and activity. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes involved in metabolic processes and signal transduction pathways .

Comparison with Similar Compounds

  • 2’-Chloro-5’-methylbenzanilide
  • 2’-Chloro-4’-methylbenzanilide
  • 2’-Chloro-3’-methylbenzanilide
  • 2’-Chloro-5’-ethylbenzanilide

Comparison:

2’-Chloro-5’-methylbenzanilide is unique due to the specific positioning of the chlorine and methyl groups on the benzene ring. This positioning affects its chemical reactivity and biological activity. Compared to other similar compounds, 2’-Chloro-5’-methylbenzanilide may exhibit different physical properties, such as melting point and solubility, and may have distinct biological effects due to the steric and electronic influences of the substituents .

Properties

IUPAC Name

N-(2-chloro-5-methylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO/c1-10-7-8-12(15)13(9-10)16-14(17)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMBRRDISFVFICJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10286-87-0
Record name 2'-Chloro-5'-methylbenzanilide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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